3-(4-Hydroxyphenethyl)-2-thioxothiazolidin-4-one
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Overview
Description
3-(4-Hydroxyphenethyl)-2-thioxothiazolidin-4-one is a chemical compound that has been widely studied for its potential therapeutic properties. This compound is also known as HET0016 and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Antimicrobial Applications
3-(4-Hydroxyphenethyl)-2-thioxothiazolidin-4-one and its derivatives have shown promising results in antimicrobial studies. For instance, a study demonstrated the synthesis of various derivatives with broad-spectrum activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Pansare et al., 2014). Another research synthesized novel compounds containing the thioxothiazolidin-4-one moiety, which displayed in vitro antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus (B'Bhatt & Sharma, 2017).
Anti-Cancer Properties
Compounds derived from this compound have been investigated for their potential anti-cancer properties. For instance, derivatives were synthesized and evaluated for their antitumor and anti-inflammatory activities, identifying compounds with potent effects (Horishny, Chaban, & Matiychuk, 2020). Another study focused on synthesizing thioxothiazolidin-4-one derivatives and assessing their anticancer and antiangiogenic effects against a mouse tumor model, showing significant tumor growth inhibition and antiangiogenic effects (Chandrappa et al., 2010).
Anti-Inflammatory Activities
The potential for anti-inflammatory applications has been a key area of research. One study synthesized a series of thiazolidin-4-one derivatives and evaluated them for their ability to inhibit nitric oxide production, inducible nitric oxide synthase activity, and prostaglandin E(2) generation, with some compounds showing superior inhibition compared to standard drugs (Ma et al., 2011).
Corrosion Inhibition
Research has also explored the use of thioxothiazolidin-4-one derivatives in corrosion inhibition. A study focused on synthesizing benzothiazole derivatives and evaluating their efficacy in preventing steel corrosion in acidic environments, showing high inhibition efficiencies (Hu et al., 2016).
Drug Synthesis and Pharmacology
The compound and its derivatives have been used in the synthesis of new drugs and pharmacological agents. A study reported the synthesis of novel thioxothiazolidin-4-one derivatives with potential for treating inflammatory diseases (Sunder & Maleraju, 2013).
Mechanism of Action
Target of Action
Similar compounds, such as sulfonamide derivatives, have been known to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the synthesis of nucleotides .
Mode of Action
For instance, sulfonamide derivatives inhibit DHFR, thereby preventing the synthesis of nucleotides necessary for DNA replication .
Biochemical Pathways
If we consider the action of similar compounds, the inhibition of dhfr would affect the folate pathway, leading to a decrease in the synthesis of nucleotides .
Pharmacokinetics
For instance, the lipid solubility of a compound can influence its absorption and distribution, while its interactions with metabolic enzymes can affect its metabolism and excretion .
Result of Action
The inhibition of dhfr by similar compounds can lead to a decrease in the synthesis of nucleotides, affecting dna replication and cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Hydroxyphenethyl)-2-thioxothiazolidin-4-one. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets. For instance, certain ions can influence the detection and interaction of similar compounds .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other phenolic compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be covalent or non-covalent, and may involve hydrogen bonding due to the presence of the hydroxyl group .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 3-(4-Hydroxyphenethyl)-2-thioxothiazolidin-4-one at different dosages in animal models have not been studied yet. It is crucial to investigate any threshold effects, as well as any toxic or adverse effects at high doses .
properties
IUPAC Name |
3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c13-9-3-1-8(2-4-9)5-6-12-10(14)7-16-11(12)15/h1-4,13H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOQXKQYJPITSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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